molecular formula C14H23NO B14723297 2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol CAS No. 5414-74-4

2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol

Cat. No.: B14723297
CAS No.: 5414-74-4
M. Wt: 221.34 g/mol
InChI Key: WVOSGGIZVQFDPU-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol is an organic compound with the molecular formula C12H19NO It is a phenolic compound characterized by the presence of a dimethylamino group and a methylbutyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-(2-methylbutan-2-yl)phenol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their function. The dimethylamino group may interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylaminomethylphenol
  • 4-(Dimethylamino)methylphenol
  • 2-Methoxy-5-(dimethylaminomethyl)phenol

Uniqueness

2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol is unique due to the presence of both a dimethylamino group and a bulky methylbutyl group on the phenolic ring. This structural combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

5414-74-4

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C14H23NO/c1-6-14(2,3)12-7-8-13(16)11(9-12)10-15(4)5/h7-9,16H,6,10H2,1-5H3

InChI Key

WVOSGGIZVQFDPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)CN(C)C

Origin of Product

United States

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